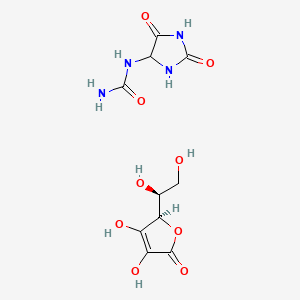

Allantoin Ascorbate

説明

特性

CAS番号 |

57448-83-6 |

|---|---|

分子式 |

C6H8O6.C4H6N4O3 C10H14N4O9 |

分子量 |

334.24 g/mol |

IUPAC名 |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C6H8O6.C4H6N4O3/c7-1-2(8)5-3(9)4(10)6(11)12-5;5-3(10)6-1-2(9)8-4(11)7-1/h2,5,7-10H,1H2;1H,(H3,5,6,10)(H2,7,8,9,11)/t2-,5+;/m0./s1 |

InChIキー |

BMZVXYKKNCVBBF-RXSVEWSESA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Allantoin ascorbate |

製品の起源 |

United States |

Foundational & Exploratory

Allantoin Ascorbate chemical structure and properties

An In-depth Technical Guide to Allantoin Ascorbate

Introduction

This compound is a chemical complex formed from Allantoin and Ascorbic Acid (Vitamin C).[1] It is utilized in the cosmetics and pharmaceutical industries as a multifunctional ingredient that combines the established properties of its constituent components. Allantoin is well-regarded for its skin-soothing, moisturizing, and keratolytic effects, which promote cell proliferation and wound healing.[2][3] Ascorbic acid is a potent antioxidant and an essential cofactor in various enzymatic reactions, including those involved in collagen synthesis and epigenetic regulation.[1][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, intended for researchers and drug development professionals.

Chemical Structure

This compound is the salt or complex resulting from the combination of Allantoin and L-Ascorbic Acid. The complex is typically formed in a 1:1 molar ratio.

-

Allantoin: Chemically known as (2,5-dioxo-4-imidazolidinyl) urea, Allantoin is a heterocyclic organic compound. It is a derivative of uric acid.

-

Ascorbic Acid: A water-soluble vitamin, Ascorbic Acid is a lactone with a chemical structure that makes it an effective reducing agent and antioxidant.

The complex is represented by the formula [C₄H₆N₄O₃]ₓ[C₆H₈O₆]y, where x and y are each approximately 1. The interaction is believed to be an acid-base reaction, forming a stable salt that capitalizes on the properties of both molecules.

Physicochemical Properties

This compound is described as a white to yellowish powder. Its properties are a composite of its parent compounds, with enhanced stability noted for the complex compared to ascorbic acid alone in solution. A summary of key quantitative data is presented below.

| Property | This compound | Allantoin | Ascorbic Acid |

| Molecular Formula | C₁₀H₁₄N₄O₉ | C₄H₆N₄O₃ | C₆H₈O₆ |

| Molecular Weight | 334.24 g/mol | 158.12 g/mol | 176.12 g/mol |

| Appearance | White-yellowish powder | White, odorless crystalline powder | White to light-yellow crystals or powder |

| Melting Point | Not specified | 226-240 °C (decomposes) | ~190 °C (decomposes) |

| Solubility (at 25°C) | 2-5% in water; 0.5% in 95% ethanol | 0.57% in water; Slightly soluble in alcohol | 33 g/100 mL in water; 2 g/100 mL in ethanol |

| pKa | Not specified | 8.96 | pKa1 = 4.17, pKa2 = 11.57 |

| pH (Aqueous Solution) | ~4.0 - 4.5 (2% solution) | ~5.5 (saturated solution) | ~3.0 (5% solution) |

Experimental Protocols

Synthesis of this compound

A method for preparing the Allantoin Ascorbic Acid complex has been detailed in patent literature. The protocol is based on the direct reaction of the two components in the presence of a minimal amount of hot water.

Methodology:

-

Mixing: Thoroughly mix 158 g (1.0 mol) of Allantoin and 176 g (1.0 mol) of Ascorbic Acid in a dry, finely-divided state.

-

Trituration: Add 25 to 35 mL of boiling, distilled water to the mixture with constant and vigorous trituration. Continue until a uniform wet mass is formed.

-

Drying: Dry the resulting complex for 2 to 3 hours at 150-160°F (approximately 65-71°C).

-

Final Product: The process yields a stable, white powder, which is the this compound complex.

Analytical Methods for Component Analysis

Quantification of Allantoin: Allantoin levels in biological fluids can be quantified as a biomarker of oxidative stress using isotope dilution gas chromatography/mass spectrometry (GC/MS). Sample preparation involves treatment with ethylenediaminetetraacetic acid (EDTA) to chelate metals before analysis.

Antioxidant Activity Assessment: The antioxidant capacity of allantoin-containing compounds can be evaluated using several common assays, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method, the cupric reducing antioxidant capacity (CUPRAC) assay, and the reducing power assay (FRAP).

Biological and Pharmacological Properties

This compound functions as an antioxidant, skin conditioning agent, skin protectant, and soothing agent. Its activity is a synergistic combination of its two components.

Mechanism of Action of Allantoin

Allantoin is known to promote the healing of wounds and skin irritations while stimulating the growth of healthy tissue. Its key mechanisms include:

-

Keratolytic Activity: Allantoin softens keratin and enhances the desquamation of the upper layers of dead skin cells.

-

Moisturizing Effect: It increases the water content of the skin's extracellular matrix.

-

Cell Proliferation: By promoting the removal of necrotic tissue and improving skin hydration, it indirectly stimulates cell division and epidermal regeneration.

Mechanism of Action of Ascorbate

Ascorbic acid is a crucial biological antioxidant and enzyme cofactor.

-

Antioxidant Activity: Ascorbate is an effective scavenger of reactive oxygen species (ROS), protecting cells from oxidative damage. At high pharmacological doses, it can act as a pro-oxidant, generating hydrogen peroxide that is selectively toxic to cancer cells.

-

Enzyme Cofactor: Ascorbate is essential for the function of a large family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases. This includes enzymes critical for collagen synthesis and, notably, the Ten-Eleven Translocation (TET) family of enzymes involved in epigenetic regulation.

Signaling Pathway: Ascorbate in Epigenetic Regulation

Ascorbate plays a vital role as a cofactor for TET enzymes, which are central to active DNA demethylation. These enzymes catalyze the oxidation of 5-methylcytosine (5mC), a primary epigenetic mark, to 5-hydroxymethylcytosine (5hmC) and further oxidized forms. This process is critical for maintaining epigenetic stability and regulating gene expression. Ascorbate facilitates this by reducing Fe(III) back to Fe(II) in the active site of the TET enzyme, allowing for continuous catalytic activity.

Allantoin as a Biomarker of Oxidative Stress

In humans, the enzyme urate oxidase is absent, making uric acid the final product of purine metabolism. However, uric acid can be oxidized non-enzymatically by reactive oxygen species (ROS) to produce allantoin. Consequently, elevated levels of allantoin in urine or plasma are being investigated as a potential biomarker for in vivo oxidative stress.

Applications

The combination of soothing, healing, and antioxidant properties makes this compound a valuable ingredient in cosmetic and dermatological formulations. It is used in skin care products designed to protect the skin, maintain it in good condition, and inhibit oxidative damage. The complex may be formulated into creams, lotions, and other preparations for treating burns and sunburns. The typical concentration in cosmetic products is reported to be up to 2%.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Allantoin Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Allantoin Ascorbate is a compound that combines the well-documented properties of allantoin and ascorbic acid (Vitamin C). This guide provides an in-depth overview of its synthesis, purification, and comprehensive characterization using modern analytical techniques. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to serve as a practical resource for professionals in the fields of chemistry, cosmetics, and pharmaceutical sciences.

Introduction

This compound is a chemical complex formed between allantoin and ascorbic acid.[1] Allantoin, a diureide of glyoxylic acid, is known for its soothing, moisturizing, and keratolytic properties, which promote cell regeneration and wound healing.[2][3][4] Ascorbic acid is a potent antioxidant essential for various biological processes, including collagen synthesis and protection against oxidative stress.[5] The resulting complex, this compound, leverages the synergistic benefits of both components, making it a valuable ingredient in skincare and dermatological formulations where it functions as an antioxidant, skin conditioning agent, skin protectant, and soothing agent. This document details the synthesis process and a suite of analytical methods for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the direct complexation of allantoin and ascorbic acid in the presence of a small amount of hot water. The process involves the thorough mixing of the dry, finely-divided reactants, followed by trituration with boiling water to form a uniform mass, which is then dried to yield the final product.

Materials and Stoichiometry

The synthesis involves a straightforward reaction between allantoin and ascorbic acid. The properties of the reactants are summarized below.

| Property | Allantoin | L-Ascorbic Acid |

| Chemical Formula | C₄H₆N₄O₃ | C₆H₈O₆ |

| Molar Mass | 158.12 g/mol | 176.12 g/mol |

| Appearance | White, odorless crystalline powder | White to light-yellow crystalline powder |

| Typical Stoichiometry | 158 g (1.0 mol) | 176 g (1.0 mol) |

Experimental Protocol: Synthesis

The following protocol is based on established methods for preparing the Allantoin Ascorbic Acid complex.

-

Reactant Preparation: Weigh 158 g of allantoin and 176 g of ascorbic acid. Ensure both substances are in a dry, finely-divided (powdered) state.

-

Dry Mixing: Thoroughly mix the two powders in a suitable vessel until a homogeneous mixture is achieved.

-

Complexation: Add 25 to 35 mL of boiling, distilled water to the powder mixture.

-

Trituration: Immediately begin to triturate (grind and mix) the components until a uniform, wet mass is formed. The continuous trituration is crucial for facilitating the complex formation.

-

Drying: Spread the resulting mass on trays and dry for 2 to 3 hours at 150-160°F (approximately 65-71°C) until a constant weight is achieved.

-

Final Product: The dried product is a white powder, the this compound complex.

Synthesis and Purification Workflow

The workflow for the synthesis of this compound is a streamlined process from raw materials to the final, purified product.

Physicochemical Characterization

The resulting this compound complex is a stable powder with distinct physical and chemical properties.

| Property | Value | Source |

| Appearance | White to yellowish powder | |

| Solubility | 3-5% in water at 25°C, up to 10% in boiling water | |

| pH (2% aq. solution) | ~4.0 - 4.5 |

Analytical Characterization

To confirm the identity, purity, and quality of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying allantoin and ascorbic acid, thereby confirming the complex's composition. A Hydrophilic Interaction Chromatography (HILIC) or a C18 reverse-phase method can be employed.

This protocol is adapted for the analysis of the highly hydrophilic allantoin component.

-

System: HPLC system with UV detector.

-

Column: SeQuant® ZIC®-HILIC (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and formic acid buffer (e.g., 75:25 v/v).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: 30°C.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

-

Injection Volume: 20 µL.

| Analyte | Expected Retention Time (min) | Notes |

| Allantoin | ~7.2 | Under HILIC conditions specified in the reference method. |

| Ascorbic Acid | Varies | Will have a different retention time, typically eluting earlier in HILIC. |

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the complex.

FTIR spectroscopy can identify the characteristic functional groups of both allantoin and ascorbic acid within the complex.

-

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing ~1% of the this compound sample or use an ATR-FTIR spectrometer.

-

Analysis: Scan the sample from 4000 to 400 cm⁻¹.

-

-

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment | Component Origin |

| 3500-3200 | O-H (stretch, broad), N-H (stretch) | Ascorbic Acid, Allantoin |

| 1800-1650 | C=O (stretch, multiple bands for urea, lactam, lactone) | Allantoin, Ascorbic Acid |

| ~1640 | C=C (stretch, enol) | Ascorbic Acid |

| 1600-1400 | N-H (bend) | Allantoin |

| 1200-1000 | C-O (stretch) | Ascorbic Acid |

¹H-NMR provides detailed information about the chemical environment of protons in the molecule.

-

Experimental Protocol:

-

Solvent: Deuterium oxide (D₂O).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of D₂O.

-

-

Expected Chemical Shifts (δ, ppm):

| Chemical Shift (ppm) | Multiplicity | Assignment | Component Origin |

| ~5.26 | s | H-1 (methine proton) | Allantoin |

| ~4.88 | d | H-4 (enol proton) | Ascorbic Acid |

| ~4.06 | m | H-5 | Ascorbic Acid |

| ~3.74 | m | H-6 | Ascorbic Acid |

Note: Amide/amine protons (N-H) from allantoin are often not observed in D₂O due to proton exchange.

Analytical Characterization Workflow

A logical workflow ensures that the synthesized material meets all identity and purity specifications before use.

Mechanism of Action in Skincare

The biological activity of this compound is derived from the combined effects of its constituents. Allantoin provides skin-soothing and regenerative effects, while ascorbic acid delivers potent antioxidant protection and supports collagen production.

-

Allantoin's Role: Allantoin promotes the proliferation of fibroblasts and keratinocytes, which is crucial for epidermal renewal. It also exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines like TNF-α and IL-6, potentially through the inhibition of the NF-κB signaling pathway.

-

Ascorbic Acid's Role: As a powerful antioxidant, ascorbic acid neutralizes reactive oxygen species (ROS), protecting the skin from oxidative damage. It is also a critical cofactor for enzymes involved in the synthesis of collagen, which is vital for skin structure and elasticity.

The combination in this compound provides a multi-pathway approach to skin health, addressing inflammation, promoting healing, and protecting against environmental aggressors.

Proposed Signaling Pathway in Skin Cells

The diagram below illustrates the proposed synergistic mechanism of this compound in promoting skin health and repair.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols for synthesis and analysis, coupled with tabulated data and workflow diagrams, offer a robust resource for researchers and developers. The elucidated mechanisms of action underscore its potential as a multifunctional ingredient in advanced cosmetic and therapeutic applications. Adherence to these methodologies will ensure the production of a high-quality, well-characterized compound suitable for scientific investigation and product development.

References

Allantoin Ascorbate: An In-depth Technical Guide to its Antioxidant and Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin Ascorbate is a chemical complex formed from allantoin and ascorbic acid (Vitamin C). This compound is utilized in cosmetic and dermatological preparations for its combined properties, leveraging the soothing and cell-proliferating effects of allantoin with the potent antioxidant capabilities of ascorbic acid.[1] This technical guide provides a detailed examination of the antioxidant and free-radical scavenging activities of this compound. Due to a lack of extensive direct studies on the complex, this guide synthesizes the known quantitative data and mechanisms of its individual components, allantoin and ascorbic acid, to provide a comprehensive understanding of its expected antioxidant potential.

Core Components and their Antioxidant Profiles

Allantoin

Allantoin is a diureide of glyoxylic acid, recognized for its skin-soothing, moisturizing, and healing properties.[2][3] While its primary roles are not antioxidative, studies have shown that allantoin does possess antioxidant properties and can positively contribute to the total antioxidant capacity.[3][4] It is considered an effective antioxidant that is readily attacked by reactive oxygen species.

Ascorbic Acid (Vitamin C)

Ascorbic acid is a well-established and powerful antioxidant. Its primary mechanism of antioxidant action involves the donation of a hydrogen atom to free radicals, thereby neutralizing them. This action is crucial in protecting biological systems from oxidative stress. Ascorbic acid is a potent scavenger of various reactive oxygen species (ROS), including the superoxide radical, hydroxyl radical, and singlet oxygen.

Quantitative Antioxidant Data

The following tables summarize the free radical scavenging activity of Allantoin and Ascorbic Acid from various in vitro antioxidant assays. This data provides a baseline for understanding the potential efficacy of the this compound complex.

Table 1: DPPH Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 Value | Reference |

| Allantoin | Not specified | Not specified | Not specified | |

| Plant Extracts Containing Allantoin (Plantago major) | 1 mg/mL | 90.25% | Not specified | |

| Ascorbic Acid | 5, 10, 20, 40, 50 µg/ml | 3.35%, 8.64%, 13.52%, 43.45%, 82.54% | 41.21% ± 1.56% µg/ml | |

| Ascorbic Acid | Not specified | Not specified | 0.67 mg/ml | |

| Ascorbic Acid | Not specified | Not specified | 3.115 µg/mL |

Table 2: ABTS Radical Scavenging Activity

| Compound | Concentration | % Inhibition | IC50 Value | Reference |

| Allantoin | Not specified | Not specified | Not specified | |

| Ascorbic Acid | 300 μg/mL | 90.4% | 127.7 μg/ml |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.

-

Sample Preparation: The test compound (this compound) is prepared in a suitable solvent (e.g., methanol or ethanol) at various concentrations.

-

Reaction Mixture: A specific volume of the sample solution (e.g., 1 mL) is mixed with a specific volume of the DPPH solution (e.g., 2 mL).

-

Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. A decrease in absorbance indicates a higher free radical scavenging activity.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the pre-formed radical cation is proportional to the antioxidant concentration.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is prepared in water. The ABTS radical cation is produced by reacting the ABTS stock solution with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM final concentration), and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: The test compound (this compound) is prepared in a suitable solvent at various concentrations.

-

Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

-

IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Signaling Pathways and Mechanism of Action

The antioxidant mechanism of this compound is primarily driven by the ascorbic acid component. Ascorbic acid is a potent reducing agent and free radical scavenger.

Proposed Mechanism:

-

Free Radical Encounter: A reactive oxygen species (ROS), such as a hydroxyl radical (•OH) or a superoxide anion (O2•-), is present in the biological system.

-

Electron/Hydrogen Donation: The ascorbate molecule donates a hydrogen atom (or an electron followed by a proton) to the free radical.

-

Radical Neutralization: The free radical is neutralized, forming a more stable molecule (e.g., water from a hydroxyl radical).

-

Ascorbyl Radical Formation: The ascorbate molecule is oxidized to the relatively stable and less reactive ascorbyl radical.

-

Regeneration or Disproportionation: The ascorbyl radical can be reduced back to ascorbate by other antioxidants or two ascorbyl radicals can disproportionate to form ascorbate and dehydroascorbic acid.

Allantoin's contribution to the antioxidant effect may be through its own, albeit less potent, radical scavenging activity and its ability to soothe and protect the skin, potentially reducing the inflammatory responses that can generate further oxidative stress. There may also be a synergistic effect between allantoin and ascorbic acid, although this has not been extensively studied.

References

Solubility and stability of Allantoin Ascorbate in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allantoin Ascorbate, a complex of the soothing agent Allantoin and the potent antioxidant Ascorbic Acid, presents a promising ingredient for pharmaceutical and cosmetic formulations. However, its efficacy and formulation feasibility are intrinsically linked to its solubility and stability characteristics. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different environmental conditions. The document details experimental protocols for assessing these parameters and utilizes visualizations to illustrate key processes, offering a foundational resource for formulation development and research.

Introduction

Allantoin is a well-established cosmetic ingredient known for its skin-soothing, moisturizing, and healing properties. Ascorbic Acid (Vitamin C) is a powerful antioxidant with benefits for skin health, including collagen synthesis and protection against oxidative stress. The complex of these two molecules, this compound, aims to deliver the combined benefits of its components. A critical challenge in formulating with this complex lies in its inherent physicochemical properties, particularly its solubility in cosmetically and pharmaceutically relevant vehicles and its stability, given the notorious instability of Ascorbic Acid.

This guide synthesizes the available scientific and patent literature to provide a detailed understanding of the solubility and stability profile of this compound.

Solubility of this compound

The solubility of this compound is a key parameter for its incorporation into various formulations. While extensive data for a wide range of solvents is limited in publicly available literature, some key data points have been established.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound. It is important to note that this information is primarily derived from patent literature and may not have been subjected to rigorous, peer-reviewed validation.

| Solvent System | Temperature (°C) | Solubility (% w/w) | pH of Solution (Concentration) | Reference |

| Water | 25 | 3 - 5 | ~ 4.0 - 4.5 (2% solution) | [1] |

| 95% Ethanol | 25 | 0.5 | Not Reported | [1] |

For context, the solubility of Allantoin as a single entity in various solvents is provided in the table below. This can offer some indication of the potential behavior of the complex, although direct extrapolation is not recommended.

| Solvent System | Temperature (°C) | Solubility (% w/w) | Reference |

| Water | 25 | 0.57 | [2] |

| Ethanol (96%) | 25 | 0.04 | [2] |

| Propylene Glycol / Water (1:1) | 25 | 0.40 | [2] |

| Glycerol / Water (1:1) | 25 | 0.60 |

Factors Influencing Solubility

-

Temperature: As with most solid solutes, the solubility of this compound is expected to increase with temperature. However, the potential for degradation of the Ascorbic Acid moiety at elevated temperatures must be considered.

-

pH: The pH of the solvent system will significantly impact the ionization state of both Allantoin and Ascorbic Acid, thereby affecting solubility. A 2% aqueous solution of this compound has a pH of approximately 4.0 to 4.5.

-

Co-solvents: The use of co-solvents such as glycols (propylene glycol, glycerin) is a common strategy to enhance the solubility of active ingredients. While specific quantitative data for this compound in these solvents is lacking, the data for Allantoin suggests that mixtures with water may be more effective than the pure glycols.

Stability of this compound

The stability of this compound is a critical factor for ensuring the efficacy and safety of the final product. The primary concern is the degradation of the Ascorbic Acid component, which is susceptible to oxidation.

General Stability Profile

A US patent claims that the this compound complex is "remarkably stable" in both solution and when heated, attributing this to the amphoteric nature of allantoin. The patent provides data on the stability of a cosmetic formulation containing the complex, which showed improved stability against discoloration compared to a control formulation without the complex when stored at room temperature, 45°C, and in an oven. However, this data pertains to a finished product and not the raw material in different solvents.

Factors Affecting Stability

The stability of this compound is influenced by the same factors that affect its individual components, primarily the Ascorbic Acid.

-

pH: Ascorbic acid is most stable in acidic conditions (pH < 4). The inherent pH of an aqueous this compound solution is in a favorable range (~4.0-4.5) for Ascorbic Acid stability. Allantoin itself is reported to be stable over a wide pH range of 4-9.

-

Temperature: Elevated temperatures accelerate the degradation of Ascorbic Acid.

-

Light: Exposure to UV light can lead to the photodegradation of Ascorbic Acid. The degradation products can include dehydroascorbic acid and 2,3-diketogulonic acid.

-

Oxygen: The presence of oxygen is a major driver of Ascorbic Acid degradation through oxidation.

Degradation Products

The degradation of the this compound complex will likely involve the degradation of its individual components.

-

Allantoin Degradation: In aqueous solutions, particularly at non-optimal pH and elevated temperatures, Allantoin can hydrolyze to allantoic acid, which can further break down into glyoxylic acid and urea. Condensates of allantoin and glyoxylic acid have also been identified as degradation products.

-

Ascorbic Acid Degradation: The primary degradation pathway of Ascorbic Acid is oxidation to dehydroascorbic acid, which can be further hydrolyzed to 2,3-diketogulonic acid and other products.

Experimental Protocols

The following sections outline detailed methodologies for the determination of solubility and stability of this compound.

Solubility Determination Protocol

A reliable method for determining the solubility of this compound is the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, propylene glycol, glycerin)

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed container.

-

Place the container in a shaking incubator or water bath set to the desired temperature (e.g., 25°C, 40°C).

-

Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any undissolved solids.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC method.

-

Calculate the solubility in the desired units (e.g., mg/mL or % w/w).

Visualization of Solubility Determination Workflow:

References

Spectroscopic Analysis and Identification of Allantoin Ascorbate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques for the analysis and identification of Allantoin Ascorbate. This compound is a complex formed between Allantoin, known for its soothing and skin-protecting properties, and Ascorbic Acid (Vitamin C), a powerful antioxidant.[1][2] This guide details the experimental protocols and expected spectral characteristics for the comprehensive identification and characterization of this complex, leveraging data from its individual constituents to predict the properties of the composite material.

Synthesis and Structure

This compound is typically synthesized as a 1:1 molar complex. A common method involves the trituration of allantoin and ascorbic acid with hot water, followed by drying to form a stable, white powder.[1] The stability of the complex is thought to arise from the amphoteric nature of allantoin, likely involving hydrogen bonding between the hydroxyl and carbonyl groups of ascorbic acid and the amide and carbonyl groups of allantoin.

Caption: Fig. 1: Proposed Interaction in this compound Complex

Analytical Workflow

A multi-technique spectroscopic approach is recommended for the unambiguous identification and characterization of this compound. The workflow ensures confirmation of both constituent parts and the integrity of the complex.

Caption: Fig. 2: Spectroscopic Analysis Workflow

UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid and effective method for the initial identification and quantification of this compound, primarily by detecting the chromophores within its constituent molecules.

Experimental Protocol:

-

Solvent Selection: Prepare a solvent blank using a suitable solvent. Given the polarity of the complex, deionized water or a mixture of methanol and water is appropriate.[3]

-

Standard Preparation: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of dilutions (e.g., 5-50 µg/mL) for linearity checks.

-

Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range of 200-400 nm.

-

Measurement: Record the absorbance of the blank, standard solutions, and the sample solution.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it to the reference spectra.

Spectroscopic Data:

Table 1: UV-Vis Data for Individual Components

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Allantoin | Methanol/Ethanol | ~280 | Not specified | [3] |

| Ascorbate (anion) | Aqueous (pH 7.4) | ~265 | ~14,500 M⁻¹cm⁻¹ |

Predicted Characteristics for this compound: The UV spectrum of the this compound complex is expected to be a composite of its two components. A broad absorption band is anticipated between 260 nm and 280 nm. The precise λmax may be slightly shifted due to the intermolecular interactions within the complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in this compound and provides evidence of the complex formation through shifts in vibrational frequencies, particularly those involved in hydrogen bonding.

Experimental Protocol:

-

Sample Preparation: For solid samples, mix a small amount (1-2 mg) of this compound with dry potassium bromide (KBr) and press into a pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the powder.

-

Instrument Setup: Set the FT-IR spectrometer to collect data in the mid-IR range (4000-400 cm⁻¹).

-

Background Collection: Run a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Measurement: Place the sample in the spectrometer and collect the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the spectra of the individual components. Note any significant shifts in band positions or changes in shape.

Spectroscopic Data:

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Individual Components

| Functional Group | Allantoin Wavenumber (cm⁻¹) | Ascorbic Acid Wavenumber (cm⁻¹) |

| O-H Stretch | - | 3526, 3410, 3318 (broad, H-bonded) |

| N-H Stretch | 3438, 3343 | - |

| C=O Stretch (Imide Ring) | 1782, 1718 | - |

| C=O Stretch (Ureide) | 1660 | - |

| C=O Stretch (Lactone) | - | 1755 |

| C=C Stretch (Enol) | - | 1675 |

| N-H Bend | ~1604 | - |

Predicted Characteristics for this compound: In the complex, hydrogen bonding between the molecules will likely cause:

-

Broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers (e.g., 3500-3200 cm⁻¹).

-

Shifting of the C=O stretching bands (from both allantoin and ascorbic acid) to lower wavenumbers due to their involvement in hydrogen bonding. These shifts provide strong evidence for the formation of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, allowing for the definitive identification of both the allantoin and ascorbic acid moieties within the complex.

Experimental Protocol:

-

Solvent Selection: Choose a suitable deuterated solvent in which the complex is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record the spectra using standard parameters. For ¹H NMR in D₂O, labile protons (OH, NH) may exchange with the solvent and not be observed.

-

Data Analysis: Assign the resonances by comparing them with known spectra of allantoin and ascorbic acid and using 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Spectroscopic Data:

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Individual Components

| Proton | Allantoin (in D₂O) | Ascorbic Acid (in D₂O) |

| H-4 (Allantoin) | ~5.24 (s) | - |

| H-4 (Ascorbic Acid) | - | ~4.55 (d) |

| H-5 (Ascorbic Acid) | - | ~3.80 (m) |

| H-6 (Ascorbic Acid) | - | ~3.55 (m) |

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Individual Components

| Carbon | Allantoin (in DMSO-d₆) | Ascorbic Acid (in D₂O) |

| C-2 (Imide) | ~157.1 | - |

| C-4 (Imide) | ~62.5 | - |

| C-5 (Imide) | ~174.0 | - |

| C-7 (Ureide) | ~157.6 | - |

| C-1 (Lactone) | - | ~177.0 |

| C-2 (Enol) | - | ~119.0 |

| C-3 (Enol) | - | ~156.5 |

Predicted Characteristics for this compound: The NMR spectrum of the complex should exhibit distinct sets of signals corresponding to both the allantoin and ascorbic acid structures.

-

¹H NMR: Protons on atoms involved in or adjacent to the hydrogen bonding sites (e.g., allantoin's H-4 and ascorbic acid's H-4) may experience slight downfield or upfield shifts compared to the free molecules.

-

¹³C NMR: Carbons in the carbonyl and enol groups (C=O, C=C-OH) are most likely to show chemical shift changes upon complexation due to alterations in their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the this compound complex and for confirming the identity of its components through fragmentation analysis.

Experimental Protocol:

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile complex.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1-10 µg/mL) and infuse it directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

-

Mass Analyzer: Use a high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. The protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is typically observed.

-

Tandem MS (MS/MS): Select the parent ion of the complex and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Spectroscopic Data:

Table 5: Mass Spectrometry Data for Individual Components and the Predicted Complex

| Species | Molecular Formula | Exact Mass (Da) | Expected Ion (ESI+) | Key Fragments (Predicted) |

| Allantoin | C₄H₆N₄O₃ | 158.0440 | 159.0518 [M+H]⁺ | 116, 61 |

| Ascorbic Acid | C₆H₈O₆ | 176.0321 | 177.0399 [M+H]⁺ | 116, 85 |

| This compound (1:1 Complex) | C₁₀H₁₄N₄O₉ | 334.0761 | 335.0839 [M+H]⁺ | 159, 177 (loss of one component) |

Predicted Characteristics for this compound:

-

Full Scan MS: The primary evidence for the complex will be the detection of an ion corresponding to the combined molecular weight (e.g., m/z 335.0839 for [M+H]⁺).

-

MS/MS Analysis: Fragmentation of the parent ion (m/z 335) should yield major fragment ions corresponding to the protonated individual components (m/z 159 for allantoin and m/z 177 for ascorbic acid), confirming the composition of the complex.

References

Technical Guide: In Vitro Bioavailability and Degradation of Allantoin Ascorbate

An in-depth technical guide on the in vitro bioavailability and degradation of Allantoin Ascorbate is provided for researchers, scientists, and drug development professionals.

Introduction

Allantoin, a diureide of glyoxylic acid, is recognized for its skin-soothing, moisturizing, and cell-proliferating properties, which promote wound healing.[1] Ascorbic acid (Vitamin C) is an essential antioxidant and a critical cofactor in the synthesis of collagen.[2] The combination of these two molecules into a single complex, this compound, presents a promising ingredient for dermatological and cosmetic formulations, potentially offering synergistic benefits and improved stability over ascorbic acid alone.[3]

This technical guide synthesizes the available scientific information on the individual components, allantoin and ascorbic acid, to postulate the in vitro bioavailability and degradation characteristics of the this compound complex. It provides detailed experimental protocols and conceptual frameworks for its evaluation, addressing the current gap in direct scientific literature on the complex itself.

Physicochemical Properties and Stability

The stability of this compound is a key consideration for its formulation and efficacy. While data on the complex is limited, the properties of its constituent parts offer significant insights.

-

Allantoin: Allantoin is stable in the pH range of 3 to 8 and can withstand extended heating up to 80°C.[1] However, it undergoes degradation in aqueous solutions over time.[1] A study on the stability of allantoin in buffer solutions at 50°C showed degradation into allantoic acid, glyoxylic acid, and urea.

-

Ascorbic Acid: Ascorbic acid is notoriously unstable in aqueous solutions, especially at neutral or alkaline pH and in the presence of oxygen, light, and metal ions. Its degradation can compromise the efficacy of formulations. The stability of ascorbic acid is significantly better in emulsion systems compared to aqueous solutions.

-

This compound Complex: A patent for an this compound complex suggests that its formation enhances the stability of ascorbic acid. The complex is prepared by triturating allantoin and ascorbic acid with a small amount of hot water and then drying the mixture. Formulations containing this complex demonstrated better stability against discoloration (an indicator of hydroquinone decomposition, for which ascorbic acid acts as an antioxidant) compared to formulations with ascorbic acid alone under accelerated aging conditions (45°C and 90°C).

In Vitro Bioavailability and Skin Permeation

For topical formulations, bioavailability is largely determined by the ability of the active ingredient to permeate the stratum corneum. No specific skin permeation studies on the this compound complex were found. However, the methodologies used for its individual components are directly applicable.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

This protocol is a standard method for assessing the dermal absorption of compounds.

-

Membrane Preparation: Excised human or animal (e.g., porcine or rabbit) skin is used. The subcutaneous fat is removed, and the skin is mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Formulation Application: A precise amount of the test formulation containing this compound is applied to the surface of the skin in the donor compartment.

-

Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to simulate physiological skin temperature. The fluid is continuously stirred.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid to maintain sink conditions.

-

Quantification: The concentration of this compound (or its individual components if they dissociate) in the collected samples is quantified using a validated analytical method, such as HPLC.

-

Data Analysis: The cumulative amount of the compound permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated.

Workflow for In Vitro Skin Permeation Study

Caption: Workflow for an in vitro skin permeation study.

In Vitro Degradation

The degradation of the this compound complex in a formulation is expected to involve the degradation pathways of both allantoin and ascorbic acid.

Postulated Degradation Pathway

It is hypothesized that in an aqueous environment, the this compound complex may partially dissociate into free allantoin and ascorbic acid. Subsequently, allantoin can hydrolyze to allantoic acid, which can further break down into glyoxylic acid and urea. Simultaneously, ascorbic acid can oxidize to dehydroascorbic acid and further irreversible products.

Diagram of Postulated Degradation Pathway

Caption: Postulated degradation pathway of this compound.

Analytical Methods for Stability Testing

To assess the degradation of this compound, it is crucial to have reliable analytical methods to quantify the parent compound and its potential degradation products.

| Method | Analyte(s) | Principle | Reference |

| High-Performance Liquid Chromatography (HPLC) | Allantoin, Ascorbic Acid, Allantoic Acid, Glyoxylic Acid, Urea | Separation based on polarity, detected by UV or mass spectrometry. The preferred method for stability studies. | |

| Ion Chromatography | Allantoic Acid, Glyoxylic Acid | Separation of ionic species. | |

| Spectrophotometry (Colorimetric) | Ascorbic Acid | Reduction of Fe³⁺ to Fe²⁺ by ascorbic acid, which then forms a colored complex with a reagent like 2,2'-bipyridyl. | |

| Fluorometry | Total Ascorbate (Ascorbic Acid + DHAA) | Oxidation of ascorbic acid to dehydroascorbic acid (DHAA), which reacts with o-phenylenediamine (OPDA) to form a fluorescent quinoxaline derivative. |

Experimental Protocol: HPLC Method for Stability Assessment

-

Sample Preparation: The formulation containing this compound is diluted with a suitable solvent (e.g., a mixture of water and acetonitrile or methanol). For analysis of degradation products, a protein precipitation step with metaphosphoric acid might be necessary, which also helps to stabilize ascorbic acid.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used for both allantoin and ascorbic acid.

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate buffer) with an organic modifier like methanol or acetonitrile.

-

Detection: UV detection is suitable for both compounds (Allantoin ~224 nm, Ascorbic Acid ~245-265 nm). Mass spectrometry (LC-MS) can be used for higher specificity and sensitivity.

-

-

Standard Preparation: Calibration standards of allantoin, ascorbic acid, and their expected degradation products are prepared in the same diluent as the samples.

-

Analysis: Samples from the stability study (stored at various temperature and humidity conditions) are injected into the HPLC system at specified time points. The peak areas of the analytes are recorded.

-

Quantification: The concentration of each analyte is determined from the calibration curve. The percentage of degradation is calculated relative to the initial concentration.

In Vitro Biological Activity

The primary rationale for using this compound is its potential to enhance collagen synthesis and provide antioxidant protection.

Collagen Synthesis

Allantoin has been shown to stimulate pro-collagen synthesis in human skin fibroblasts. Ascorbic acid is an indispensable cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are essential for the post-translational modification and stabilization of the collagen triple helix.

Signaling Pathway for Collagen Synthesis

Caption: Role of Allantoin and Ascorbic Acid in Collagen Synthesis.

Experimental Protocol: In Vitro Pro-Collagen Synthesis Assay

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum.

-

Treatment: Cells are treated with various concentrations of this compound, allantoin alone, ascorbic acid alone, and a vehicle control for a specified period (e.g., 24-72 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Quantification: The amount of pro-collagen type I C-peptide (a byproduct of collagen synthesis) secreted into the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The results are expressed as the amount of pro-collagen produced relative to the total cellular protein or as a percentage of the control.

Antioxidant Activity

The ascorbate moiety of the complex is a potent antioxidant. Its ability to scavenge free radicals can be assessed using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction: Various concentrations of the test compound (this compound) are mixed with the DPPH solution. A positive control (e.g., pure ascorbic acid) and a blank are also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at ~517 nm using a spectrophotometer. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance (decolorization).

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is often determined.

Cell Viability/Cytotoxicity

It is essential to ensure that a new ingredient is not toxic to skin cells at its effective concentration.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Human keratinocytes or fibroblasts are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is read on a plate reader at ~570 nm.

-

Data Analysis: The absorbance of the treated cells is compared to that of the untreated control cells to determine the percentage of cell viability.

Summary and Future Directions

This compound holds theoretical promise as a multifunctional active ingredient for skincare, combining the wound-healing and soothing properties of allantoin with the collagen-boosting and antioxidant power of ascorbic acid, potentially in a more stable form.

This guide provides a framework for the in vitro evaluation of this complex, based on established methodologies for its individual components. Due to the scarcity of direct published data, further research is imperative.

Recommended Future Research:

-

Characterization of the Complex: Detailed physicochemical characterization of the this compound complex to confirm its structure and stoichiometry.

-

Direct Stability Studies: Head-to-head stability studies of the complex versus ascorbic acid in various dermatologically relevant formulations (solutions, gels, emulsions).

-

In Vitro Permeation Studies: Execution of Franz diffusion cell experiments to quantify the skin penetration of the complex and determine if it permeates intact or after dissociation.

-

Comparative Biological Assays: Direct comparison of the complex with its individual components and their simple mixture in assays for collagen synthesis, antioxidant activity, and other relevant endpoints like anti-inflammatory effects.

References

The Quest for Allantoin Ascorbate in Nature: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the natural occurrence of allantoin ascorbate. Extensive research of scientific literature reveals no direct evidence of this compound as a naturally occurring compound within plant or animal sources. Allantoin and ascorbic acid (Vitamin C) are well-documented as individual constituents of various natural sources. Allantoin is notably found in plants such as comfrey, while ascorbic acid is abundant in a wide array of fruits and vegetables. The term "this compound" is primarily associated with the cosmetics industry, where it is utilized as a synthesized ingredient, a salt formed from allantoin and ascorbic acid. This paper, therefore, presents a comprehensive overview of the natural sources, quantitative data, and experimental protocols for the analysis of allantoin and ascorbic acid as separate entities. This information is intended to serve as a foundational resource for researchers investigating the potential synergistic effects or novel applications of these two bioactive molecules.

Natural Sources of Allantoin and Ascorbic Acid

While this compound has not been identified as a natural compound, its constituent parts, allantoin and ascorbic acid, are found separately in a variety of natural sources.

Allantoin

Allantoin is a glyoxyldiureide, a product of purine metabolism in most mammals, but not humans. It is also found in various plants and bacteria.[1]

Key Natural Sources of Allantoin:

-

Comfrey (Symphytum officinale): The roots and leaves of the comfrey plant are the most well-known and potent natural sources of allantoin.[2][3][4][5] For centuries, comfrey has been used in traditional medicine for its wound-healing properties, which are largely attributed to its high allantoin content.

-

Other Plant Sources: Allantoin is also present in smaller quantities in plants such as chamomile, wheat sprouts, sugar beet, horse chestnut, and bearberry.

Ascorbic Acid (Vitamin C)

Ascorbic acid is an essential vitamin for humans, acting as a powerful antioxidant and a cofactor in many enzymatic reactions.

Key Natural Sources of Ascorbic Acid:

-

Citrus Fruits: Oranges, lemons, grapefruits, and limes are famously rich in Vitamin C.

-

Berries: Strawberries, blackcurrants, and kiwis are excellent sources of ascorbic acid.

-

Vegetables: A wide range of vegetables contain significant amounts of Vitamin C, including bell peppers (red, green, and yellow), broccoli, Brussels sprouts, and dark leafy greens.

Quantitative Data

The concentration of allantoin and ascorbic acid can vary significantly depending on the plant species, part of the plant, cultivation conditions, and post-harvest handling.

Table 1: Allantoin Content in Comfrey Root (Symphytum officinale)

| Plant Material | Analytical Method | Allantoin Concentration (mg/g Dry Weight) | Reference |

| Comfrey Root | HPLC | 15.14 - 36.46 | |

| Comfrey Root | TLC | 10.6 - 18.4 | |

| Comfrey Root | - | ~25.77 | |

| Comfrey Root | - | 7.0 - 25.5 |

Table 2: Ascorbic Acid Content in Various Citrus Fruits

| Fruit | Analytical Method | Ascorbic Acid Concentration (mg/100g) | Reference |

| Orange | Titration | 58.30 | |

| Orange | HPLC | 43.61 | |

| Grapefruit | Titration | 49.15 | |

| Grapefruit | HPLC | 26.40 | |

| Lemon | Titration | 43.96 | |

| Lemon | HPLC | 31.33 | |

| Lime | Titration | 27.78 | |

| Lime | HPLC | 22.36 | |

| Kaffir Lime | Titration | 37.24 | |

| Kaffir Lime | HPLC | 21.58 | |

| Musk Lime | Titration | 18.62 | |

| Musk Lime | HPLC | 16.78 |

Experimental Protocols

The following sections detail standardized methodologies for the extraction and quantification of allantoin and ascorbic acid from natural sources.

Extraction and Quantification of Allantoin from Comfrey Root

Objective: To extract and quantify allantoin from dried comfrey root powder using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Dried comfrey root powder

-

Methanol

-

Water (HPLC grade)

-

Allantoin standard

-

HPLC system with UV detector

-

C18 column

-

0.45 µm syringe filters

-

Vortex mixer

-

Centrifuge

Protocol:

-

Extraction:

-

Weigh 1.0 g of dried comfrey root powder into a centrifuge tube.

-

Add 20 mL of a methanol:water (70:30, v/v) solution.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of methanol and water. A common starting condition is 10% methanol, increasing to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 214 nm

-

Quantification: Prepare a calibration curve using standard solutions of allantoin of known concentrations. The concentration of allantoin in the sample is determined by comparing its peak area to the calibration curve.

-

Extraction and Quantification of Ascorbic Acid from Citrus Fruit

Objective: To extract and quantify ascorbic acid from fresh citrus fruit using the 2,6-dichloroindophenol titrimetric method.

Materials:

-

Fresh citrus fruit

-

Metaphosphoric acid (3% solution)

-

2,6-dichloroindophenol solution (standardized)

-

Ascorbic acid standard

-

Blender or juicer

-

Burette

-

Flasks

-

Filter paper

Protocol:

-

Extraction:

-

Take a known weight of the fresh fruit (e.g., 100 g) and homogenize it in a blender with an equal volume of 3% metaphosphoric acid solution. The metaphosphoric acid acts as an extractant and stabilizes the ascorbic acid.

-

Filter the homogenate through filter paper to obtain a clear extract.

-

Dilute the extract to a known volume (e.g., 100 mL) with the 3% metaphosphoric acid solution.

-

-

Titration:

-

Pipette a known volume of the fruit extract (e.g., 10 mL) into a flask.

-

Titrate the extract with the standardized 2,6-dichloroindophenol solution from a burette. The endpoint is reached when the pink color of the dye persists for at least 15 seconds.

-

Record the volume of the dye used.

-

Standardization: The 2,6-dichloroindophenol solution is standardized by titrating it against a known concentration of ascorbic acid standard solution.

-

-

Calculation:

-

The ascorbic acid content in the sample is calculated using the following formula: Ascorbic Acid (mg/100g) = (V_sample × V_standard × C_standard × 100) / (V_aliquot × W_sample) Where:

-

V_sample = Volume of dye used for the sample

-

V_standard = Volume of dye used for the standard

-

C_standard = Concentration of the standard ascorbic acid solution

-

V_aliquot = Volume of the fruit extract taken for titration

-

W_sample = Weight of the fruit sample taken

-

-

Visualizations

Experimental Workflow for Allantoin Quantification

Caption: Workflow for Allantoin Extraction and HPLC Quantification.

Experimental Workflow for Ascorbic Acid Quantification

Caption: Workflow for Ascorbic Acid Extraction and Titration.

Conceptual Relationship of this compound

Caption: Conceptual synthesis of this compound.

Conclusion

The investigation into the natural discovery of this compound concludes with a high degree of certainty that this compound is not a naturally occurring molecule. It is a product of chemical synthesis, valued in the cosmetic industry for its potential to deliver the combined benefits of allantoin and ascorbic acid. Researchers and drug development professionals interested in the biological activities of these two compounds should focus their studies on their individual properties and potential synergistic effects when co-administered, rather than searching for a natural source of the pre-formed salt. The provided quantitative data and experimental protocols for allantoin and ascorbic acid offer a solid foundation for such research endeavors.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Allantoin and Ascorbic Acid

Introduction

Allantoin and Ascorbic Acid (Vitamin C) are active ingredients frequently utilized in pharmaceutical and cosmetic formulations for their synergistic effects on skin health. Allantoin is known for its moisturizing and keratolytic properties, while Ascorbic Acid is a potent antioxidant that plays a crucial role in collagen synthesis. Accurate and reliable quantification of both compounds in a single formulation is essential for quality control and stability testing. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Allantoin and Ascorbic Acid.

The developed method is a stability-indicating reverse-phase HPLC (RP-HPLC) technique that offers high sensitivity, specificity, and accuracy. It is suitable for routine analysis in research, development, and manufacturing environments.

Experimental

Instrumentation and Consumables:

-

HPLC System with a UV-Vis Detector

-

C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data Acquisition and Processing Software

-

Analytical Balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Reagents and Standards:

-

Allantoin reference standard (≥99% purity)

-

Ascorbic Acid reference standard (≥99% purity)

-

HPLC grade Methanol

-

HPLC grade Acetonitrile

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Deionized water

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.02 M KH2PO4 buffer (pH adjusted to 3.0 with phosphoric acid) : Methanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 °C) |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

Results and Discussion

The developed HPLC method successfully separated Allantoin and Ascorbic Acid from each other and from common formulation excipients. The method was validated according to ICH guidelines for linearity, precision, accuracy, and specificity.

Linearity:

The method demonstrated excellent linearity over the concentration ranges of 1-100 µg/mL for both Allantoin and Ascorbic Acid. The correlation coefficients (r²) were consistently greater than 0.999 for both analytes, indicating a strong linear relationship between concentration and peak area.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Ascorbic Acid | 1 - 100 | > 0.999 |

| Allantoin | 1 - 100 | > 0.999 |

Precision:

The precision of the method was evaluated by performing replicate injections of standard solutions. The relative standard deviation (RSD) for both intra-day and inter-day precision was found to be less than 2%, demonstrating the high reproducibility of the method.

| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Ascorbic Acid | < 2% | < 2% |

| Allantoin | < 2% | < 2% |

Accuracy:

The accuracy of the method was determined by spike and recovery studies. Known amounts of Allantoin and Ascorbic Acid were added to a placebo formulation and analyzed. The recovery for both analytes was within the acceptable range of 98-102%, indicating the absence of significant matrix effects.

| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |

| Ascorbic Acid | 10, 50, 100 | 98 - 102 |

| Allantoin | 10, 50, 100 | 98 - 102 |

Specificity:

The specificity of the method was demonstrated by the absence of interfering peaks at the retention times of Allantoin and Ascorbic Acid in the chromatograms of placebo samples. Forced degradation studies were also performed to ensure that the method can effectively separate the analytes from their degradation products.

Experimental Protocol: HPLC Quantification of Allantoin and Ascorbic Acid

This protocol provides a step-by-step procedure for the quantification of Allantoin and Ascorbic Acid in a sample using HPLC.

1. Preparation of Mobile Phase:

1.1. Weigh 2.72 g of potassium dihydrogen phosphate (KH2PO4) and dissolve it in 1000 mL of deionized water to prepare a 0.02 M solution. 1.2. Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid. 1.3. Mix the phosphate buffer and methanol in a ratio of 95:5 (v/v). 1.4. Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2. Preparation of Standard Solutions:

2.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Allantoin and 100 mg of Ascorbic Acid reference standards and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. 2.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for both analytes.

3. Preparation of Sample Solutions:

3.1. Accurately weigh a portion of the sample equivalent to approximately 10 mg of the combined active ingredients. 3.2. Transfer the sample to a 100 mL volumetric flask. 3.3. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. 3.4. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. 3.5. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

4.1. Set up the HPLC system according to the chromatographic conditions specified in the application note. 4.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 4.3. Inject 20 µL of each standard and sample solution into the HPLC system. 4.4. Record the chromatograms and integrate the peak areas for Allantoin and Ascorbic Acid.

5. Data Analysis:

5.1. Construct a calibration curve by plotting the peak area of each standard against its concentration. 5.2. Determine the concentration of Allantoin and Ascorbic Acid in the sample solution from the calibration curve using linear regression. 5.3. Calculate the amount of each analyte in the original sample.

Visualizations

Caption: Workflow for HPLC quantification of Allantoin and Ascorbic Acid.

Application Notes and Protocols for In Vitro Antioxidant Capacity of Allantoin Ascorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin Ascorbate is a compound that combines the skin-soothing and cell regeneration properties of allantoin with the potent antioxidant capabilities of ascorbic acid (Vitamin C).[1][2][3] This makes it an ingredient of significant interest in the cosmetic and pharmaceutical industries for its potential to protect skin from oxidative stress while promoting healing.[2] The following application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

These protocols are designed to be accessible for both academic research and industrial quality control, providing a standardized methodology to quantify the antioxidant potential of this compound.

Quantitative Data Summary

The antioxidant capacity of a substance is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. The tables below present hypothetical data for this compound in DPPH and ABTS assays, alongside ascorbic acid and Trolox (a water-soluble vitamin E analog) for comparison. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: DPPH Radical Scavenging Activity

| Compound | IC50 (µg/mL) | IC50 (µM) |

| This compound | 10.5 | 31.4 |

| Ascorbic Acid | 8.8 | 50.0 |

| Trolox | 4.4 | 17.6 |

Table 2: ABTS Radical Cation Scavenging Activity

| Compound | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) |

| This compound | 6.2 | 1.8 |

| Ascorbic Acid | 5.0 | 2.2 |

| Trolox | 3.5 | 1.0 |

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which is a dark purple crystalline powder.[4] When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, and this change in absorbance at 517 nm is proportional to the antioxidant's radical scavenging activity.

Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

Ascorbic Acid (as a positive control)

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

-

Pipettes

-

Distilled water

Procedure:

-

Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in distilled water or a suitable solvent.

-

Prepare 1 mg/mL stock solutions of Ascorbic Acid and Trolox as positive controls.

-

-

Preparation of Working Solutions: Prepare a series of dilutions of the this compound and control stock solutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the same solvent.

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of each working solution to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control well, add 100 µL of the solvent and 100 µL of the DPPH solution.

-

For the blank well, add 200 µL of the solvent.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Radical Scavenging Activity: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

-

-

Determination of IC50: Plot the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 value is the concentration of the sample that causes 50% scavenging of the DPPH radicals and can be determined from the graph.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The radical has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases.

Materials and Reagents:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Ethanol (or water)

-

Trolox (as a standard)

-

96-well microplate

-

Microplate reader

-

Pipettes

-

Distilled water

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM ABTS stock solution in water.

-

Prepare a 2.45 mM potassium persulfate stock solution in water.

-

Mix the ABTS stock solution and potassium persulfate stock solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in distilled water or a suitable solvent.

-

Prepare a series of dilutions of the this compound stock solution (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

-

Prepare a series of Trolox standards for the calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Assay Protocol:

-

In a 96-well microplate, add 20 µL of each this compound working solution or Trolox standard to separate wells.

-

Add 180 µL of the working ABTS•+ solution to each well.

-

For the blank, add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity and TEAC:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

-

Create a standard curve by plotting the percentage of inhibition of the Trolox standards against their respective concentrations.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound to that of Trolox.

-

Visualizations

References

Application of Allantoin and Ascorbic Acid in Cell Culture Studies: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allantoin and Ascorbic Acid (Vitamin C) are two compounds of significant interest in cell culture studies, offering a range of applications from promoting cell proliferation and wound healing to investigating cellular signaling and antioxidant effects. While "Allantoin Ascorbate" as a distinct compound is not commonly documented in scientific literature for cell culture applications, the individual properties of Allantoin and Ascorbic Acid provide a strong basis for their use, both separately and potentially in combination.